3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is a synthetic organic compound that features a sulfonyl group, a thiazole ring, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Amidation: The final step involves the coupling of the sulfonylated thiazole with a propanamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazole groups play crucial roles in binding to these targets, modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide
- 3-((4-bromophenyl)sulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)propanamide
- 3-((4-methylphenyl)sulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)propanamide
Uniqueness
Compared to similar compounds, 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJRCBJHHVPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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